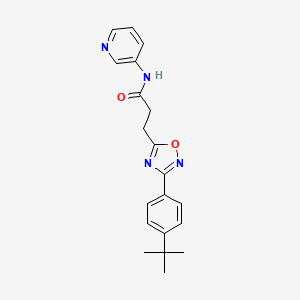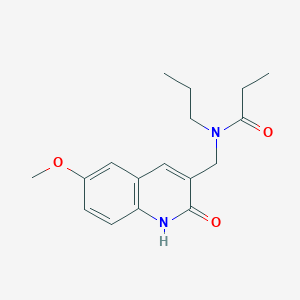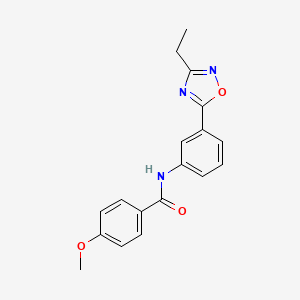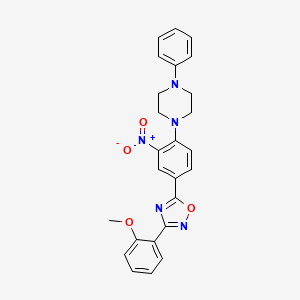
3-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)-N-(pyridin-3-yl)propanamide
説明
3-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)-N-(pyridin-3-yl)propanamide, commonly known as TBOA, is a chemical compound that has gained significant attention in scientific research. TBOA is a potent and selective inhibitor of the excitatory amino acid transporter 1 (EAAT1), which is responsible for the uptake of glutamate, the primary excitatory neurotransmitter in the central nervous system.
作用機序
TBOA inhibits the activity of 3-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)-N-(pyridin-3-yl)propanamide by binding to the transporter and blocking the uptake of glutamate. This leads to an increase in extracellular glutamate levels, which can modulate the activity of glutamate receptors and affect synaptic transmission and plasticity.
Biochemical and Physiological Effects:
TBOA has been shown to have a variety of biochemical and physiological effects. In addition to modulating glutamate signaling, TBOA can also affect the activity of other neurotransmitters such as GABA and dopamine. TBOA has also been shown to have anti-inflammatory and neuroprotective effects in animal models of neurodegenerative diseases.
実験室実験の利点と制限
One of the main advantages of using TBOA in lab experiments is its selectivity for 3-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)-N-(pyridin-3-yl)propanamide, which allows for the specific modulation of glutamate transport. However, TBOA can also have off-target effects on other transporters and receptors, which can complicate data interpretation. Additionally, TBOA is a relatively new compound, and its long-term effects on neuronal function and viability are not well understood.
将来の方向性
There are several future directions for research on TBOA. One area of interest is the development of more selective and potent inhibitors of 3-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)-N-(pyridin-3-yl)propanamide, which could have therapeutic potential for neurodegenerative diseases. Another direction is the investigation of the long-term effects of TBOA on neuronal function and viability, which could have implications for its use in experimental models. Finally, TBOA could be used in combination with other compounds to investigate the complex interactions between glutamate and other neurotransmitters in the brain.
合成法
TBOA can be synthesized through a multi-step process, starting with the reaction of 4-tert-butylphenylhydrazine with ethyl chloroacetate to form the corresponding hydrazone. This intermediate is then reacted with ethyl oxalyl chloride to form the oxadiazole ring, which is subsequently reacted with 3-pyridinecarboxylic acid to form the final product.
科学的研究の応用
TBOA has been extensively used in scientific research to investigate the role of glutamate transporters in various physiological and pathological conditions. Studies have shown that TBOA can modulate glutamate signaling in the brain, leading to changes in synaptic plasticity, learning, and memory. TBOA has also been used to study the role of glutamate transporters in neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
3-[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]-N-pyridin-3-ylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2/c1-20(2,3)15-8-6-14(7-9-15)19-23-18(26-24-19)11-10-17(25)22-16-5-4-12-21-13-16/h4-9,12-13H,10-11H2,1-3H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAODZZBDMCCPGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NOC(=N2)CCC(=O)NC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201320857 | |
| Record name | 3-[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]-N-pyridin-3-ylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201320857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
3.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49725274 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]-N-pyridin-3-ylpropanamide | |
CAS RN |
850244-44-9 | |
| Record name | 3-[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]-N-pyridin-3-ylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201320857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-phenyl-N'-[(E)-[4-(propan-2-yloxy)phenyl]methylidene]acetohydrazide](/img/structure/B7711423.png)



![4-oxo-4-((1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)amino)butanoic acid](/img/structure/B7711459.png)








